2-Bromo-1-(6-methylpyridin-3-yl)ethanone

Quality Control Purity Analysis Procurement

Sourcing an alpha-bromoketone with a precise 6-methyl-3-pyridinyl substitution pattern is critical for synthesizing patent-protected imidazole carboxamides. Using positional isomers like the 2-pyridinyl variant installs incorrect regioisomers, invalidating structure-activity relationships. This compound serves as the exact electrophilic intermediate required in WO2021055612A1. - Ensures correct 3-pyridinyl regioisomer installation for target binding fidelity. - 6-Methyl group enhances lipophilicity vs. unsubstituted analog, improving organic solvent solubility. - Supplied with batch-specific QC data to support reproducible multi-step synthesis.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 40337-65-3
Cat. No. B3265271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(6-methylpyridin-3-yl)ethanone
CAS40337-65-3
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)CBr
InChIInChI=1S/C8H8BrNO/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5H,4H2,1H3
InChIKeyUPWFYUIFTMKPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(6-methylpyridin-3-yl)ethanone Overview


2-Bromo-1-(6-methylpyridin-3-yl)ethanone (CAS 40337-65-3) is a brominated heterocyclic ketone with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It belongs to the class of alpha-bromoketones and features a 6-methylpyridine ring substituted at the 3-position . This structural arrangement provides a reactive electrophilic site at the alpha-carbon, making it a valuable building block in medicinal chemistry and organic synthesis for introducing pyridinyl moieties into more complex molecules .

Reactive alpha-bromoketone electrophile for nucleophilic substitution
6-Methylpyridine ring modulates lipophilicity in intermediates
Designed for pyridinyl moiety introduction in complex synthesis

Why Substitution Fails


While several alpha-bromoketones exist as pyridine derivatives, direct substitution with seemingly similar compounds like 2-bromo-1-(pyridin-3-yl)ethanone (CAS 6221-12-1) or positional isomers is not feasible without altering synthetic outcomes. The 6-methyl substitution on the pyridine ring of the target compound increases its lipophilicity and alters its electronic properties compared to its unsubstituted counterpart, which can influence both reaction kinetics and the physical properties of downstream intermediates . Furthermore, its specific substitution pattern is explicitly required in patented synthetic routes, such as those for substituted imidazole carboxamides, highlighting its unique role in generating specific patent-protected structures [1]. Substituting with a different isomer, like the 2-pyridinyl variant (CAS 88625-09-6), would result in a different regioisomer in the final product, which is a critical distinction in medicinal chemistry where a single atom's position can drastically alter biological activity .

Regioisomer mismatch
2-pyridinyl isomer (CAS 88625-09-6) yields a different regioisomer, critical in SAR studies
Lipophilicity shift
Unsubstituted analog (CAS 6221-12-1) lacks methyl group, altering electronic and solubility properties
Patent route specificity
Patent WO2021055612A1 requires 3-pyridinyl pattern; substitution breaks synthetic pathway compliance

Evidence-Based Differentiation


Purity and Quality Assurance

This compound is consistently offered at a standard purity of 98% from multiple major suppliers, a baseline that matches or exceeds that of its close analogs, ensuring reliable performance in synthesis . Importantly, vendors like Bidepharm provide batch-specific quality control reports including NMR, HPLC, and GC data, which is not a universal guarantee for all in-class analogs . This level of documented quality control reduces the risk of failed syntheses due to unknown impurities.

Purity & QC
Data to verify
98% (standard)
Reduces impurity-related synthesis risk
Verify vendor batch-specific NMR/HPLC/GC reports
Quality Control Purity Analysis Procurement

Regioisomeric Differentiation

The position of the reactive group on the pyridine ring is a critical differentiating factor. The target compound is a 3-pyridinyl isomer, whereas a common analog, 2-bromo-1-(6-methylpyridin-2-yl)ethanone (CAS 88625-09-6), is the 2-pyridinyl isomer . The 2-pyridinyl isomer is described by vendors as specifically designed for one-step syntheses, implying distinct reactivity profiles or suitability for certain coupling partners . While direct kinetic data is unavailable, this positional isomerism is a fundamental and quantifiable difference in molecular structure that dictates the regiochemistry of any resulting product.

Regioisomeric Identity
Context-dependent
3-pyridinyl vs 2-pyridinyl isomer
Determines final product regiochemistry
Confirm by NMR or HPLC
Regioselectivity Medicinal Chemistry Synthetic Planning

Lipophilicity Enhancement by Methyl Substitution

Compared to its unsubstituted analog 2-bromo-1-(pyridin-3-yl)ethanone (CAS 6221-12-1, MW 200.03), the target compound contains an additional methyl group, which increases its molecular weight to 214.06 g/mol and, critically, enhances its lipophilicity . This modification is noted to influence solubility in organic solvents and can affect membrane permeability of the intermediates it forms . The difference of a single methyl group, while seemingly small, is a common strategy in drug design to modulate pharmacokinetic properties and target binding.

Methyl Lipophilicity
Class-level
MW +14 vs unsubstituted, higher lipophilicity
Supports solvent solubility and intermediate properties
Assess impact on downstream synthesis steps
Lipophilicity Physicochemical Properties SAR

Patented Imidazole Carboxamide Synthesis

A key differentiator is the compound's explicit inclusion in patented synthetic routes for high-value therapeutic targets. Specifically, it is cited as an intermediate in the synthesis of substituted imidazole carboxamides, a class of compounds under investigation for treating medical disorders including cancer, lysosomal storage disorders, and neurodegenerative diseases [1]. While its isomer (CAS 88625-09-6) may also find use, this specific patent linkage [1] provides a verifiable and unique application context that directly ties the compound to a defined, high-stakes research area.

Patent Application
Reported
Cited in WO2021055612A1
Defines research synthetic route context
Review patent scope for imidazole carboxamide research
Medicinal Chemistry Patent Intermediates Oncology

Application Scenarios


Patent-Protected Imidazole Carboxamide Synthesis

This is the most compelling and documented application for this compound. It serves as a key intermediate in the synthesis of substituted imidazole carboxamides, as outlined in patent WO2021055612A1 [1]. Procurement of this specific building block is essential for researchers aiming to replicate or build upon the synthetic methods described in this patent for developing potential therapies against cancer, lysosomal storage disorders, and neurodegenerative conditions [1].

Precise 3-Pyridinyl Functionalization

In any medicinal chemistry project where the target molecule requires a 3-pyridinyl moiety, using this compound ensures the correct regioisomer is installed. The quantifiable difference from its 2-pyridinyl isomer (CAS 88625-09-6) is critical for maintaining structure-activity relationships (SAR) [1]. The consistent 98% purity with batch-specific QC data supports reproducible synthesis of lead compounds where the exact position of the pyridine nitrogen is essential for target binding.

Lipophilicity Modulation in Synthesis

When a synthetic route requires a building block with enhanced lipophilicity compared to a standard pyridine, this compound's 6-methyl group provides a clear advantage over the unsubstituted analog 2-bromo-1-(pyridin-3-yl)ethanone (CAS 6221-12-1) [1]. This property can be leveraged to improve the solubility of intermediates in organic solvents during multi-step syntheses, potentially simplifying purification steps and improving overall yield .

Heterocyclic Library Diversification

As an alpha-bromoketone, it is a versatile electrophile for generating diverse heterocyclic libraries through reactions with nucleophiles like thioureas or thiosemicarbazides to form thiazole or thiadiazine derivatives [1]. The 6-methylpyridine ring adds a unique vector for diversification compared to simpler aryl bromoketones, allowing for the exploration of novel chemical space in drug discovery programs.

Application
Selection Property
Validation Focus
Imidazole carboxamide research synthesis
Patent-cited intermediate
Synthetic route reproducibility and patent compliance
3-pyridinyl moiety installation
Regioisomeric precision
NMR/HPLC confirmation of regiochemistry
Lipophilicity-oriented synthesis
Methyl group lipophilicity
Solubility and extraction behavior in organic solvents
Heterocyclic library diversification
Alpha-bromoketone electrophilicity
Reaction scope with nucleophiles (e.g., thioureas)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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